(3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the construction of the pyrrolidine ring, and the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and the use of advanced technologies, such as automated reactors and real-time monitoring, can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
(3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the optimization of industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid include other thiazole-containing molecules, pyrrolidine derivatives, and carboxylic acids. Examples include:
- Thiazole-based antibiotics
- Pyrrolidine-based pharmaceuticals
- Carboxylic acid derivatives used in various chemical reactions
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-5-10-7-17(9-12(10)13(18)19)8-11-6-15-14(20-11)16(2)3/h6,10,12H,4-5,7-9H2,1-3H3,(H,18,19)/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKQLBBPHGRGPJ-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)CC2=CN=C(S2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)CC2=CN=C(S2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.